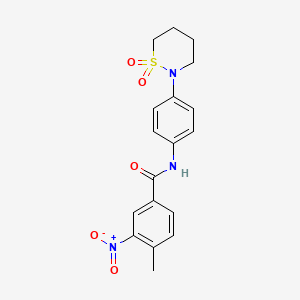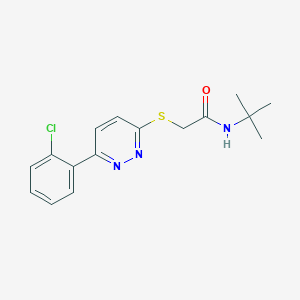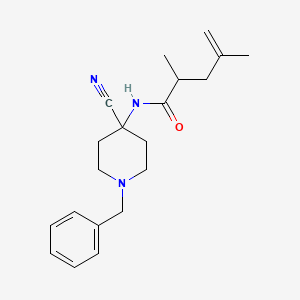![molecular formula C10H7NO3S B2459615 5-Formiltieno[2,3-b]piridina-2-carboxilato de metilo CAS No. 228251-21-6](/img/structure/B2459615.png)
5-Formiltieno[2,3-b]piridina-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with a formyl group at the 5-position and a carboxylate ester at the 2-position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
Target of Action
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is an organic synthesis intermediate It’s structurally related to thiophene-based analogs, which are known to have a variety of biological effects .
Mode of Action
Thiophene-based analogs, to which this compound is related, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene-based analogs are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene-based analogs are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe formyl group can be introduced via formylation reactions, and the esterification can be carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Methyl 5-carboxylthieno[2,3-b]pyridine-2-carboxylate.
Reduction: Methyl 5-hydroxymethylthieno[2,3-b]pyridine-2-carboxylate.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Thieno[2,3-b]pyridine derivatives: A broad class of compounds with various substitutions on the thienopyridine core.
Uniqueness
Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the thienopyridine core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c1-14-10(13)8-3-7-2-6(5-12)4-11-9(7)15-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOYQNNHZUDXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2S1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid](/img/structure/B2459534.png)
![(8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2459536.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2459537.png)
![N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2459538.png)
![(2S)-3-Methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2459540.png)
![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B2459541.png)

![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2459546.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid](/img/structure/B2459548.png)

![3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(4-fluorophenyl)-3-methylurea](/img/structure/B2459550.png)


